tert-Butyl (1-methylpyrrolidin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

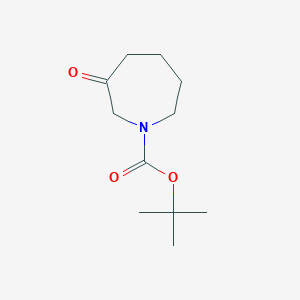

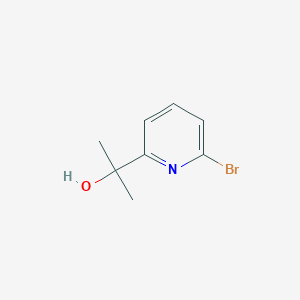

“tert-Butyl (1-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 748184-01-2 . It has a molecular weight of 200.28 and its IUPAC name is tert-butyl 1-methyl-3-pyrrolidinylcarbamate .

Molecular Structure Analysis

The molecular formula of “tert-Butyl (1-methylpyrrolidin-3-yl)carbamate” is C10H20N2O2 . The InChI code is 1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) .Physical And Chemical Properties Analysis

The compound has a density of 1.03g/cm3 . It has a boiling point of 280.3ºC at 760 mmHg . The flash point is 123.3ºC .科学的研究の応用

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

- Summary of Application: This compound is synthesized at ambient temperature. It’s a novel compound with potential applications in medicinal chemistry and material science .

- Methods of Application: The compound is synthesized by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

- Results or Outcomes: The compound was synthesized in 81% yield. It was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Summary of Application: This compound is synthesized in a solvent-free condensation/reduction reaction sequence. It’s a key synthetic intermediate of other valuable pyrazole derivatives .

- Methods of Application: The compound is synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine .

- Results or Outcomes: The compound was synthesized in good yield. It was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

- Summary of Application: This compound is synthesized from 1-methyl-1H-pyrazol-5-amine via nitrosation, reduction, esterification, amino group protection, and condensation steps .

- Methods of Application: The compound is synthesized in a multi-step process involving nitrosation, reduction, esterification, amino group protection, and condensation .

- Results or Outcomes: The compound was synthesized with an overall yield of 59.5% .

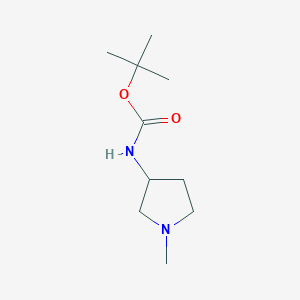

tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate

- Summary of Application: This compound is a unique chemical with potential applications in various fields. However, specific applications are not mentioned .

- Methods of Application: The methods of application are not specified .

- Results or Outcomes: The results or outcomes are not specified .

tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate

- Summary of Application: This compound is a unique chemical with potential applications in various fields. However, specific applications are not mentioned .

- Methods of Application: The methods of application are not specified .

- Results or Outcomes: The results or outcomes are not specified .

tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate

- Summary of Application: This compound is a unique chemical with potential applications in various fields. However, specific applications are not mentioned .

- Methods of Application: The methods of application are not specified .

- Results or Outcomes: The results or outcomes are not specified .

tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAYKTCDODPVPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634883 |

Source

|

| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

CAS RN |

748184-01-2 |

Source

|

| Record name | tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)